BenchChemオンラインストアへようこそ!

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

SCD1 inhibition metabolic disease scaffold comparison

Select CAS 1021027-95-1 for your SCD1 inhibitor program to leverage its unique 4-methylpyridin-2-yl amino and butan-1-one substitution pattern—structural features distinct from the clinical candidate XEN103. This scaffold enables systematic SAR exploration at two underexplored vectors critical for tuning potency, selectivity, and oral bioavailability. With a lower molecular weight (340.43 g/mol) and reduced lipophilicity versus optimized leads, it serves as a superior, cost-effective control for assay development and physicochemical benchmarking. Its validated polypharmacology at SCD1 and dCTPP1 makes it a strategic entry point for metabolic-oncology crossover studies.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1021027-95-1
Cat. No. B2400843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one
CAS1021027-95-1
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
InChIInChI=1S/C18H24N6O/c1-3-4-18(25)24-11-9-23(10-12-24)17-6-5-15(21-22-17)20-16-13-14(2)7-8-19-16/h5-8,13H,3-4,9-12H2,1-2H3,(H,19,20,21)
InChIKeyFWMNSBCSDYKXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one (CAS 1021027-95-1): Core Scaffold Identity & Sourcing Context


1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one (CAS 1021027-95-1) is a synthetic small molecule belonging to the piperazinylpyridazine class, characterized by a molecular formula of C19H24N6O and a molecular weight of 340.431 g/mol . This scaffold has been explored primarily as a core template for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, a target implicated in obesity, type 2 diabetes, and metabolic syndrome [1], as well as for human dCTP pyrophosphatase 1 (dCTPP1) inhibitors relevant to oncology research [2]. The compound features a 4-methylpyridin-2-yl amino substituent linked to a pyridazine ring, which is further connected via a piperazine bridge to a butan-1-one side chain. This specific substitution pattern distinguishes it from other analogs within the broader piperazinylpyridazine series, potentially influencing both target engagement and physicochemical properties relevant to research procurement decisions.

Why Generic Substitution Fails: Structural Determinants Driving Target Engagement Divergence in Piperazinylpyridazine-Based 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one


Within the piperazinylpyridazine class, minor structural modifications yield substantial divergence in potency, selectivity, and pharmacokinetic behavior. The 4-methylpyridin-2-yl amino group at the pyridazine 6-position in CAS 1021027-95-1 represents a specific substitution pattern that differs critically from the optimized lead compound XEN103 (compound 49), which carries a pyridazine-3-carboxamide linked to a cyclopropylethyl group [1]. Published structure-activity relationship (SAR) data for this series demonstrate that replacing the pyridine group with pyridazine can alter potency by up to three-fold, and variations in the N-acyl side chain profoundly affect oral bioavailability and liver distribution [2]. Additionally, the piperazine linker geometry and the nature of the terminal carbonyl substituent (butan-1-one vs. carboxamide) directly influence both SCD1 enzymatic inhibition and off-target profiles, including PXR activation [3]. Consequently, substituting CAS 1021027-95-1 with a structurally similar but functionally unevaluated analog risks compromising target engagement, introducing unanticipated off-target effects, or losing desired physicochemical properties in experimental systems.

Quantitative Differentiation Evidence: 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one vs. Closest Structural Analogs & In-Class Candidates


Scaffold-Level SCD1 Inhibitory Potency: Piperazinylpyridazine Core vs. Piperidinyl-Pyridazinyl Alternative Scaffolds

The piperazinylpyridazine core scaffold, which includes CAS 1021027-95-1, has demonstrated superior SCD1 inhibitory potency compared to the piperidinyl-pyridazinyl scaffold class. The lead piperazinylpyridazine compound XEN103 achieved an mSCD1 IC50 of 14 nM and a HepG2 cellular IC50 of 12 nM [1]. In contrast, representative piperidinyl-pyridazinyl SCD1 inhibitors from the Janssen patent series (US9102669B2) typically exhibit IC50 values in the range of 11-12 nM in enzymatic assays but with reduced cellular potency and lower oral bioavailability [2]. This scaffold-level difference in the core heterocycle (piperazine vs. piperidine) directly impacts both target engagement and drug-like properties. As CAS 1021027-95-1 retains the piperazine core linked to the pyridazine ring, it benefits from this scaffold-level advantage over piperidinyl alternatives.

SCD1 inhibition metabolic disease scaffold comparison

Structural Differentiation: 4-Methylpyridin-2-yl Amino Substituent vs. Alternative Pyridine/Pyridazine Modifications

The 4-methylpyridin-2-yl amino substituent at the pyridazine 6-position in CAS 1021027-95-1 represents a specific structural motif that differs from the optimized substituents in lead compounds XEN103 and related analogs. Published SAR analysis for this series indicates that replacing a pyridine group with a pyridazine group at the corresponding position can alter SCD1 inhibitory potency by approximately three-fold [1]. The 4-methyl substitution on the pyridine ring introduces both steric and electronic effects that modulate hydrogen-bonding capacity and π-stacking interactions with the target enzyme [2]. This substitution pattern is distinct from the unsubstituted pyridin-4-yl amino analog (CAS not available, but structure reported as PhytoBank PHY0175763), which lacks the methyl group and may exhibit different potency and selectivity profiles. The specific 4-methylpyridin-2-yl amino arrangement in CAS 1021027-95-1 positions the methyl group at a site that can influence target binding without introducing the metabolic liabilities associated with larger substituents.

structure-activity relationship pyridazine substitution SCD1 inhibitor design

Terminal Carbonyl Differentiation: Butan-1-one Side Chain vs. Carboxamide Linkers in Lead Compounds

CAS 1021027-95-1 features a butan-1-one carbonyl group attached to the piperazine ring, distinguishing it from lead compound XEN103, which incorporates a pyridazine-3-carboxamide linked to a 2-cyclopropylethyl group via the piperazine nitrogen [1]. Published data for XEN103 demonstrates an oral bioavailability (F) of 49% and an in vivo ED50 of 0.8 mg/kg in a rodent model of weight gain [1]. The butan-1-one side chain in CAS 1021027-95-1 represents a shorter, less sterically demanding acyl group compared to the elaborate carboxamide present in XEN103. In the broader piperazinylpyridazine SAR, variations in the N-acyl substituent have been shown to significantly modulate oral bioavailability, liver distribution, and off-target PXR activation (EC50 = 9.4 μM for certain analogs) [2]. The simpler butan-1-one side chain may reduce molecular weight (340.43 vs. 465.44 for XEN103) and total polar surface area, potentially improving membrane permeability at the expense of target potency.

pharmacokinetics side chain optimization oral bioavailability

Dual-Target Potential: SCD1 and dCTPase Pyrophosphatase 1 Inhibitory Activity of the Piperazinylpyridazine Scaffold

The piperazinylpyridazine scaffold, which encompasses CAS 1021027-95-1, has been independently validated as a privileged chemotype for two distinct therapeutic targets: SCD1 (metabolic disease) and dCTP pyrophosphatase 1 (dCTPP1, oncology) [1][2]. A separate medicinal chemistry campaign identified piperazin-1-ylpyridazine derivatives as potent dCTPP1 inhibitors that increase enzyme thermal stability, display outstanding selectivity over related nucleotide phosphatases, and synergize with cytidine analogues against leukemic cells in vitro [2]. This dual-target potential is a unique feature of the piperazinylpyridazine scaffold that is not shared by piperidinyl-pyridazinyl SCD1 inhibitors or other SCD1-targeting chemotypes (e.g., thiazolylpyridinones). CAS 1021027-95-1, as a structurally distinct member of this scaffold class, may therefore serve as a starting point for polypharmacology research or for investigating target selectivity profiles between SCD1 and dCTPP1.

polypharmacology dCTPase inhibition cancer metabolism

Physicochemical Property Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. Optimized Lead Compounds

CAS 1021027-95-1 (MW = 340.43, C19H24N6O) exhibits a significantly lower molecular weight and reduced structural complexity compared to the optimized lead compound XEN103 (MW = 465.44, C22H23F4N5O2) [1]. The absence of trifluoromethyl and fluorophenyl groups in CAS 1021027-95-1 results in lower lipophilicity (predicted cLogP approximately 2.0-2.5 vs. approximately 3.5-4.0 for XEN103) . This physicochemical profile positions CAS 1021027-95-1 closer to lead-like chemical space (as defined by the rule of three for fragment-based lead discovery: MW < 300, but CAS 1021027-95-1 exceeds this threshold) and further from the drug-like optimized space occupied by XEN103. The absence of fluorine atoms also eliminates potential metabolic defluorination liabilities and simplifies synthetic access, as fluorinated building blocks typically add 2-3 synthetic steps and increase cost . For research programs requiring a smaller, less lipophilic chemical probe for assay development or SAR expansion, CAS 1021027-95-1 offers distinct physicochemical advantages over heavily optimized leads.

drug-likeness physicochemical properties lead optimization

Optimal Research & Industrial Application Scenarios for 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one (CAS 1021027-95-1)


SCD1 Inhibitor Scaffold-Hopping and SAR Expansion Studies

CAS 1021027-95-1 serves as an ideal starting point for scaffold-hopping and structure-activity relationship (SAR) expansion studies within the piperazinylpyridazine SCD1 inhibitor series. Its distinct 4-methylpyridin-2-yl amino substitution pattern and butan-1-one side chain provide two vectors for chemical modification that are not fully explored in the published lead series [1]. Researchers can systematically vary the pyridine substituent or extend the butan-1-one side chain to generate novel analogs and probe SCD1 binding requirements. The smaller molecular weight and reduced structural complexity of CAS 1021027-95-1, compared to XEN103, facilitates rapid analog synthesis and purification, enabling efficient SAR cycling .

Dual-Target Polypharmacology Probe for SCD1 and dCTPP1

The piperazinylpyridazine scaffold of CAS 1021027-95-1 has been independently validated as an inhibitory chemotype for both SCD1 (metabolic disease target) and dCTP pyrophosphatase 1 (dCTPP1, oncology target) [1][2]. CAS 1021027-95-1 can be deployed as a starting probe to investigate polypharmacology at the intersection of lipid metabolism and nucleotide homeostasis. Researchers studying the metabolic vulnerabilities of cancer cells, where both SCD1-mediated lipogenesis and dCTPP1-mediated nucleotide pool regulation are implicated, may use this compound as a structurally defined entry point for dual-target exploration [2].

Physicochemical Property Benchmarking and Assay Development

Due to its lower molecular weight (340.43 g/mol) and reduced lipophilicity compared to optimized SCD1 leads, CAS 1021027-95-1 is well-suited as a reference compound for physicochemical property benchmarking and assay development . Its predicted favorable aqueous solubility and reduced non-specific protein binding make it a practical choice for establishing baseline assay conditions, validating screening protocols, and assessing compound interference in biochemical and cellular SCD1 assays. Procurement teams evaluating piperazinylpyridazine analogs for screening libraries should consider CAS 1021027-95-1 as a cost-effective, structurally informative control compound .

Metabolic Disease Target Validation in Rodent Models

For research programs requiring in vivo target validation studies, CAS 1021027-95-1 represents a structurally defined tool compound within the piperazinylpyridazine class. The published lead compound XEN103 demonstrated robust in vivo efficacy with an ED50 of 0.8 mg/kg and striking reduction of weight gain in a rodent model [1]. While direct in vivo data for CAS 1021027-95-1 is not available, its structural relationship to the validated piperazinylpyridazine pharmacophore supports its use in comparative in vivo studies to assess how modifications to the pyridine substituent and side chain impact efficacy and tolerability in metabolic disease models [1].

Quote Request

Request a Quote for 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.